

3-Methoxy-2-methyl-1H-pyridin-4-one solubility and stability

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Compound of Interest

Compound Name: 3-Methoxy-2-methyl-1H-pyridin-4-one

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An In-Depth Technical Guide to the Solubility and Stability of **3-Methoxy-2-methyl-1H-pyridin-4-one**

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Introduction

3-Methoxy-2-methyl-1H-pyridin-4-one (CAS No: 76015-11-7; Molecular Formula: $C_7H_9NO_2$) is a heterocyclic compound of significant interest within pharmaceutical research and development.^{[1][2]} It serves as a key intermediate in the synthesis of various molecules, including potential antitumor agents.^{[3][4][5][6][7]} A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for scientists and researchers. This data is fundamental for designing robust synthetic routes, developing stable formulations, and ensuring the reliability of analytical methods.

This guide provides a comprehensive technical overview of the solubility and stability profiles of **3-Methoxy-2-methyl-1H-pyridin-4-one**. It is designed to offer field-proven insights and actionable protocols for professionals in drug discovery and development, moving beyond a simple recitation of data to explain the causality behind experimental design and interpretation.

Core Physicochemical Properties

A molecule's solubility and stability are intrinsically linked to its fundamental physicochemical characteristics. The properties of **3-Methoxy-2-methyl-1H-pyridin-4-one**, summarized below, provide the essential context for the subsequent detailed analysis.

Property	Value	Source
Molecular Formula	C ₇ H ₉ NO ₂	[1][2][8]
Molecular Weight	139.15 g/mol	[1][8]
Appearance	Beige Solid / Powder	[1][5]
Melting Point	153-160 °C	[1][2][3][4][9]
Boiling Point	252.7 °C (Predicted)	[1][2][3][4]
Density	1.12 g/cm ³ (Predicted)	[1][2][3][4]
pKa	11.07 (Predicted)	[4]
XLogP3	0.69 - 0.7	[1][2][8]

The structure contains both hydrogen bond donors (N-H) and acceptors (C=O, O-CH₃), while the XLogP3 value suggests a relatively balanced hydrophilic-lipophilic character. The predicted pKa indicates it is a very weak acid, a critical factor for its pH-dependent aqueous solubility.

Solubility Profile: A Duality of Measurement

Solubility is a critical determinant of a compound's suitability for further development. For a research professional, it is essential to distinguish between kinetic and thermodynamic solubility, as they serve different purposes in the drug discovery pipeline.

- **Kinetic Solubility:** Measures the concentration of a compound before it begins to precipitate from a solution prepared by adding a concentrated DMSO stock to an aqueous buffer. This is a high-throughput assessment crucial for early-stage screening where speed is essential.
- **Thermodynamic Solubility:** Represents the true equilibrium concentration of a compound in a saturated solution. This "shake-flask" method is lower-throughput but provides the definitive solubility value required for later-stage development and formulation.

Available data indicates that **3-Methoxy-2-methyl-1H-pyridin-4-one** is slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[6] A comprehensive understanding, however, requires rigorous experimental determination.

Experimental Protocol: Aqueous Solubility Determination

This protocol outlines a self-validating system for assessing both kinetic and thermodynamic aqueous solubility. The core principle is the accurate quantification of the dissolved compound in a filtered supernatant using a calibrated analytical method.

Step 1: Stock Solution Preparation

- Accurately weigh approximately 10 mg of **3-Methoxy-2-methyl-1H-pyridin-4-one**.
- Dissolve in 1 mL of 100% DMSO to create a 10 mg/mL stock solution.

Step 2: Kinetic Solubility Assessment

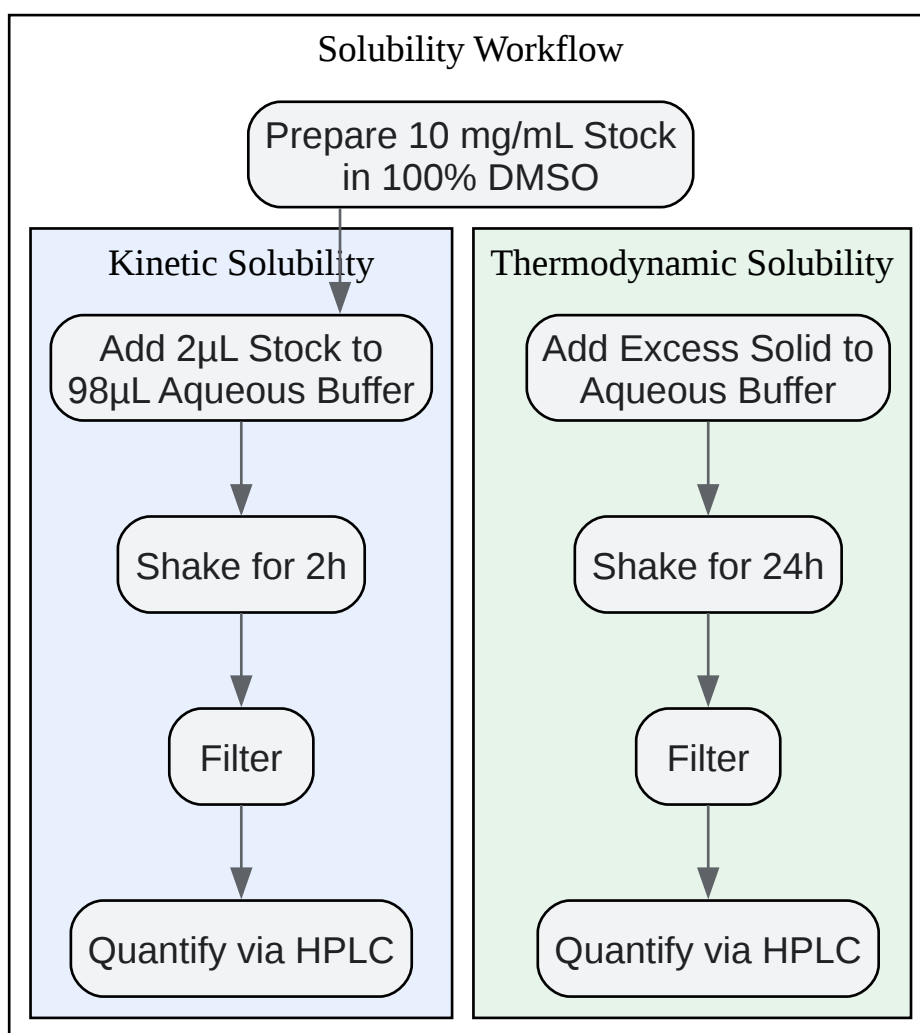
- Dispense 98 μ L of phosphate-buffered saline (PBS, pH 7.4) into each well of a 96-well filter plate.
- Add 2 μ L of the 10 mg/mL DMSO stock solution to the wells.
- Seal the plate and shake at room temperature for 2 hours.
- Filter the solution into a clean collection plate using a vacuum manifold.
- Quantify the concentration of the compound in the filtrate via HPLC-UV against a standard curve.

Step 3: Thermodynamic Solubility Assessment (Shake-Flask Method)

- Add an excess amount of solid **3-Methoxy-2-methyl-1H-pyridin-4-one** (e.g., 2 mg) to 1 mL of PBS (pH 7.4) in a glass vial.
- Seal the vial and agitate at room temperature for 24 hours to ensure equilibrium is reached.

- Allow the suspension to settle, then filter the supernatant through a 0.45 μm syringe filter to remove undissolved solids.
- Quantify the concentration in the filtrate via HPLC-UV against a standard curve.

Causality: The 24-hour incubation in the shake-flask method is critical to allow the system to reach thermodynamic equilibrium, distinguishing it from the rapid, kinetically-driven process measured in the 2-hour assay.



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Fig 1. Workflow for determining kinetic and thermodynamic solubility.

Stability Profile: Probing Molecular Integrity

Stability testing is a cornerstone of pharmaceutical development, designed to understand how a molecule's quality varies over time under the influence of environmental factors. Forced degradation, or stress testing, is an accelerated process that helps identify likely degradation products and establish degradation pathways, which is essential for developing stability-indicating analytical methods.^[10]

Solid-State Stability

Vendor recommendations consistently advise storing **3-Methoxy-2-methyl-1H-pyridin-4-one** in a dry, well-ventilated place at room temperature in a tightly closed container.^{[1][4][5][6]} This is a standard precaution for solid chemical reagents to prevent degradation from atmospheric moisture and contaminants.

Solution-State Stability: Forced Degradation Protocol

This protocol is designed to subject the compound to a range of harsh conditions to deliberately induce degradation. The goal is not to destroy the molecule completely, but to achieve a target degradation of 10-30%, which provides sufficient quantities of degradants for detection and characterization without being excessive.^[10]

Step 1: Sample Preparation

- Prepare a 1 mg/mL solution of **3-Methoxy-2-methyl-1H-pyridin-4-one** in a 50:50 mixture of acetonitrile and water. This will be the stock solution for all stress conditions.
- Prepare a control sample by diluting the stock solution with the 50:50 acetonitrile:water diluent to a final concentration of 0.1 mg/mL. Store this at 4°C in the dark.

Step 2: Application of Stress Conditions For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution and incubate. At designated time points (e.g., 2, 8, 24 hours), take an aliquot, neutralize if necessary, and dilute to the target concentration for analysis.

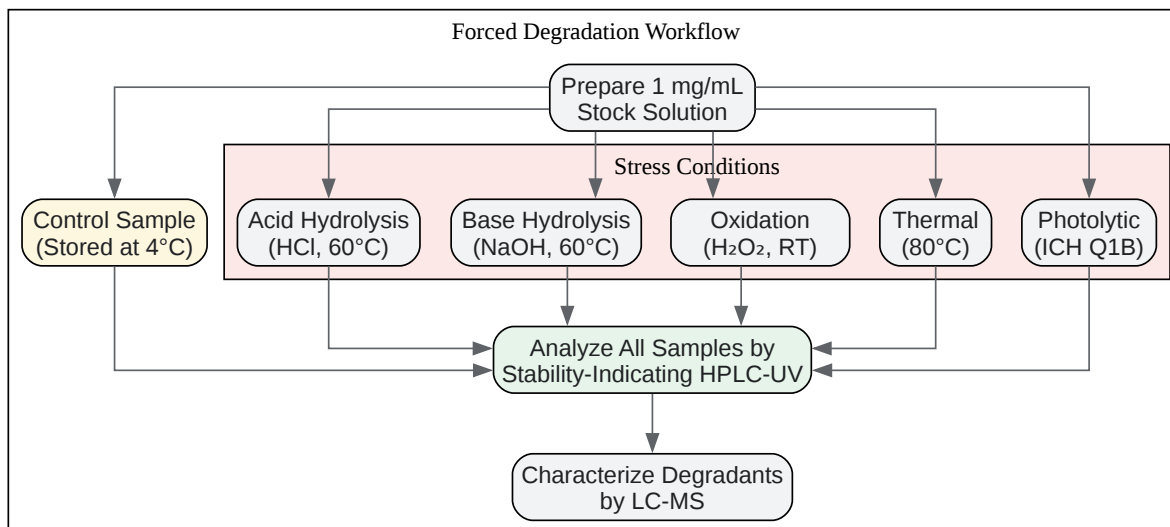
- Acid Hydrolysis: Stressor: 0.2 M HCl. Incubate at 60°C. Neutralize with 0.2 M NaOH.
- Base Hydrolysis: Stressor: 0.2 M NaOH. Incubate at 60°C. Neutralize with 0.2 M HCl.
- Oxidative Degradation: Stressor: 6% H₂O₂. Incubate at room temperature.

- Thermal Degradation: Stressor: None (use stock solution). Incubate at 80°C in the dark.
- Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions, >1.2 million lux hours and >200 W h/m²).

Step 3: Analysis

- Analyze all samples (control and stressed) using a stability-indicating HPLC-UV method.
- The method must be capable of separating the intact parent peak from all generated degradation product peaks.
- Calculate the percentage of degradation by comparing the parent peak area in the stressed sample to that of the control.
- For structural elucidation of major degradants, collect fractions for analysis by LC-MS.

Trustworthiness: The inclusion of a time-zero control and analysis at multiple time points provides an internal validation system, allowing for the observation of degradation kinetics and distinguishing primary from secondary degradation products.[\[11\]](#)



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Fig 2. Protocol for a comprehensive forced degradation study.

Essential Analytical Methodologies

The success of any solubility or stability study hinges on the quality of the analytical methods used for quantification and characterization.

- **High-Performance Liquid Chromatography (HPLC) with UV Detection:** This is the workhorse technique for these studies. A reversed-phase C18 column is typically suitable. The method must demonstrate specificity, linearity, accuracy, and precision. The goal is to achieve baseline separation between the parent compound and any impurities or degradants.[11]
- **Liquid Chromatography-Mass Spectrometry (LC-MS):** When forced degradation yields unknown peaks, LC-MS is indispensable. It provides the mass-to-charge ratio of the degradant products, which is the first and most critical piece of information used to elucidate their chemical structures.[12][13]

Conclusion

This guide has detailed the critical considerations for evaluating the solubility and stability of **3-Methoxy-2-methyl-1H-pyridin-4-one**. The molecule's balanced polarity suggests moderate solubility, which must be confirmed and precisely quantified through rigorous kinetic and thermodynamic experiments. Stability assessments, particularly forced degradation studies, are crucial for identifying potential liabilities in its chemical structure. By following the detailed protocols herein, researchers and drug development professionals can generate the high-quality, reliable data necessary to advance their projects, ensuring a solid foundation for formulation development, analytical method validation, and regulatory submissions.

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